An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide: Chemical Properties and Structure
An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1,2,3,6-Tetrahydrophthalimide. The information is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
1,2,3,6-Tetrahydrophthalimide, a derivative of phthalimide (B116566), is a cyclic imide with a partially saturated bicyclic structure. It is a known metabolite of the fungicide captan (B1668291) and serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]
Below is a summary of its key identifiers:
| Identifier | Value |
| IUPAC Name | 3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione |
| CAS Number | 85-40-5 (mixture of diastereomers)[2] |
| cis-isomer CAS | 1469-48-3[2] |
| Molecular Formula | C₈H₉NO₂[3] |
| SMILES | O=C1NC(=O)C2C=CCC12 |
| InChI | InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11) |
Physicochemical Properties
1,2,3,6-Tetrahydrophthalimide is typically a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Weight | 151.16 g/mol [1] |
| Melting Point | 133-137 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695). |
| Flash Point | 178 °C |
| pKa | Approximately 9.8 |
Experimental Protocols
Synthesis of cis-1,2,3,6-Tetrahydrophthalimide
A common laboratory-scale synthesis involves a two-step process starting from maleic anhydride (B1165640) and butadiene to form cis-1,2,3,6-tetrahydrophthalic anhydride, followed by reaction with a nitrogen source such as urea (B33335) or ammonia.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride [4]
This procedure is based on the Diels-Alder reaction between butadiene and maleic anhydride.
-
Materials: Maleic anhydride, dry benzene (B151609), butadiene gas, petroleum ether.
-
Apparatus: A three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Procedure:
-
In a well-ventilated fume hood, dissolve maleic anhydride (2 moles) in dry benzene (500 ml) in the reaction flask.
-
Begin stirring and gently heat the mixture to 50°C using a water bath.
-
Introduce a steady stream of butadiene gas into the solution. The exothermic reaction will cause the temperature to rise to 70-75°C.
-
Continue the butadiene addition for approximately 2-2.5 hours, or until the reaction is complete (indicated by a decrease in gas absorption).
-
Pour the hot solution into a beaker and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
-
Dry the product in an oven at 70-80°C to obtain cis-1,2,3,6-tetrahydrophthalic anhydride.
-
Step 2: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide
This procedure utilizes the prepared anhydride and urea as the nitrogen source.
-
Materials: cis-1,2,3,6-Tetrahydrophthalic anhydride, urea, water, ethanol.
-
Apparatus: A round-bottomed flask, heating mantle or sand bath, condenser.
-
Procedure:
-
Intimately mix cis-1,2,3,6-tetrahydrophthalic anhydride (10 g) and urea (2 g) in the round-bottomed flask.[5]
-
Heat the mixture in a sand bath to 130-135°C for about 15-20 minutes. The mixture will froth and then solidify.[5]
-
Allow the flask to cool to room temperature.
-
Add approximately 10 ml of water to the solid and stir well to break up the solid mass.
-
Filter the crude product and wash it with a small amount of cold water.
-
Recrystallize the crude product from ethanol to obtain pure cis-1,2,3,6-tetrahydrophthalimide.
-
Analytical Determination by LC-MS/MS (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of 1,2,3,6-tetrahydrophthalimide from complex matrices like fruits and vegetables, followed by LC-MS/MS analysis.[6]
Sample Preparation (QuEChERS Protocol): [6]
-
Materials: Homogenized sample (e.g., fruit puree), acetonitrile (B52724), magnesium sulfate (B86663) (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent, C18 sorbent.
-
Apparatus: 50 mL centrifuge tubes, vortex mixer, centrifuge.
-
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis: [7][8][9]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): 152.1
-
Product Ions (m/z): Typically monitor two transitions for confirmation, e.g., 79.1 and 97.1.
-
Collision Energy: Optimized for the specific instrument.
-
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show signals for the olefinic protons (C=CH), the methine protons adjacent to the imide nitrogen, and the methylene (B1212753) protons of the cyclohexene (B86901) ring.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring.[10][11][12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,2,3,6-Tetrahydrophthalimide exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200 | N-H stretching of the imide |
| ~3050 | C-H stretching of the alkene |
| ~2950-2850 | C-H stretching of the alkanes |
| ~1770 and ~1700 | C=O stretching of the imide (asymmetric and symmetric)[15][16][17][18] |
| ~1640 | C=C stretching of the alkene |
Mandatory Visualizations
Metabolic Pathway of Captan
The following diagram illustrates the metabolic breakdown of the fungicide Captan to its primary metabolite, 1,2,3,6-Tetrahydrophthalimide.
Caption: Metabolic conversion of Captan to 1,2,3,6-Tetrahydrophthalimide.
Experimental Workflow for Analysis
The diagram below outlines the key steps in the analytical workflow for the determination of 1,2,3,6-Tetrahydrophthalimide in food samples using the QuEChERS method followed by LC-MS/MS.
Caption: Workflow for the analysis of 1,2,3,6-Tetrahydrophthalimide.
References
- 1. gcms.cz [gcms.cz]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. scispace.com [scispace.com]
- 8. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. researchgate.net [researchgate.net]
- 15. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy [scirp.org]
- 18. researchgate.net [researchgate.net]
